molecular formula C13H19N3O3 B2965473 tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate CAS No. 1311183-41-1

tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate

Cat. No.: B2965473
CAS No.: 1311183-41-1
M. Wt: 265.313
InChI Key: GSDNCOULAPQMCD-UHFFFAOYSA-N
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Description

tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate is a complex bicyclic heterocycle featuring a fused oxocino-pyrazole core with an epimino bridge and a tert-butyl carboxylate ester. The oxocino[5,4-c]pyrazole scaffold combines an eight-membered oxygen-containing ring (oxocin) and a five-membered pyrazole, while the epimino bridge introduces a nitrogen-containing structural constraint. The tert-butyl carboxylate serves as a protective group, enhancing solubility and stability during synthesis.

Properties

IUPAC Name

tert-butyl 10-oxa-4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-4-10-9(5-14-15-10)11(16)7-18-6-8/h5,8,11H,4,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDNCOULAPQMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC3=C(C1COC2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate typically involves multiple steps, starting from simpler organic precursors[_{{{CITATION{{{2{1311183-41-1|tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c ...](https://bldpharm.com/products/1311183-41-1.html). One common synthetic route includes the cyclization of a suitable precursor containing the pyrazole and piperidine rings, followed by esterification with tert-butyl alcohol under acidic or basic conditions[{{{CITATION{{{2{1311183-41-1|tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino5,4-c ...[{{{CITATION{{{_1{(PDF) Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo 4,3-c ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing the compound to simpler derivatives.

  • Substitution: : Replacing functional groups within the molecule with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Production of reduced derivatives.

  • Substitution: : Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s oxocino-pyrazole-epimino core distinguishes it from related bicyclic systems. Key comparisons include:

  • Compound 26 () : Features a hexahydropyrrolo[3,4-c]pyrrole core coupled to a benzotriazole carbonyl group. Unlike the target’s oxygen-containing oxocin, this compound utilizes a saturated pyrrolopyrrole system. Both employ tert-butyl protection (carbamate in 26 vs. carboxylate in the target), influencing solubility and deprotection strategies .
  • Compound 5{113} () : An imidazole derivative with tert-butoxy carbonyl (Boc) and lysyl groups. While the Boc group is common in both, the imidazole core lacks the fused bicyclic complexity of the target compound. The presence of multiple Boc groups in ’s compounds highlights divergent protection strategies .

Physicochemical Properties

  • Molecular Weight: Compound 26 has a molecular ion at m/z 358.5 [M+H]⁺. The target compound’s larger oxocino-pyrazole system likely results in a higher molecular weight, though exact data are unavailable.

Research Findings and Implications

  • Protection Strategies : The tert-butyl carboxylate’s stability under acidic conditions may streamline synthetic workflows compared to Boc-protected analogs, which require controlled deprotection .

Biological Activity

tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate (CAS No. 1311183-41-1) is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects based on available research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3

This compound features a unique arrangement of nitrogen and carbon atoms that contributes to its biological activity.

Biological Activities

Recent studies have highlighted the potential biological activities of pyrazole derivatives. While specific data on this compound is limited in the literature, related pyrazole compounds have demonstrated significant pharmacological effects.

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeReference
CelecoxibAnti-inflammatory
RimonabantAppetite suppressant
PhenylbutazoneAnalgesic
DipyroneAntipyretic

The mechanisms by which pyrazole derivatives exert their biological effects often involve modulation of various biochemical pathways. For instance:

  • Inhibition of Cyclooxygenase (COX) : Many pyrazole compounds inhibit COX enzymes involved in prostaglandin synthesis, leading to reduced inflammation and pain.
  • Interaction with Cannabinoid Receptors : Some derivatives act as antagonists at cannabinoid receptors which can influence appetite and pain perception.

Case Studies

Although direct case studies on this compound are scarce, related research on pyrazoles provides insights into its potential applications:

  • Anti-Cancer Activity : A study demonstrated that certain pyrazole derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases .
  • Neuroprotective Effects : Research indicated that pyrazole compounds could offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

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